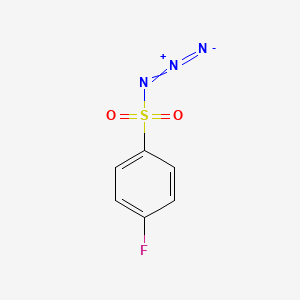

4-Fluorobenzenesulfonyl azide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

10493-33-1 |

|---|---|

Molecular Formula |

C6H4FN3O2S |

Molecular Weight |

201.18 g/mol |

IUPAC Name |

N-diazo-4-fluorobenzenesulfonamide |

InChI |

InChI=1S/C6H4FN3O2S/c7-5-1-3-6(4-2-5)13(11,12)10-9-8/h1-4H |

InChI Key |

LWFLTKAQFZYQEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)N=[N+]=[N-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Fluorobenzenesulfonyl Azide and Analogous Derivatives

Established Synthetic Pathways to Arylsulfonyl Azides

Nucleophilic Displacement of Sulfonyl Chlorides with Azide (B81097) Sources

The most common and practical laboratory method for synthesizing arylsulfonyl azides, including 4-fluorobenzenesulfonyl azide, is the nucleophilic substitution of the corresponding arylsulfonyl chloride with an azide source, typically sodium azide. tandfonline.comat.ua This reaction is widely used due to the commercial availability and relative stability of the starting materials. nih.gov

The fundamental reaction involves the displacement of the chloride ion from the sulfonyl chloride by the azide anion. This process is often carried out in a variety of solvent systems, such as acetone/water, ethanol/water, or dimethoxyethane/water, to accommodate the polar sodium azide and the less polar sulfonyl chloride. tandfonline.com A one-pot synthesis of thiadiazoles starting from arylsulfonyl chlorides and sodium azide in water has been reported, which avoids the isolation of the potentially hazardous sulfonyl azide intermediate. urfu.ru In a specific example, this compound was prepared by reacting 4-fluorobenzenesulfonyl chloride with sodium azide in water. urfu.ru

The reaction of sulfonyl chlorides with sodium azide is a well-established procedure for producing sulfonyl azides. at.ua These reagents are valuable for diazo transfer reactions. at.ua

Optimization of Reaction Conditions for Enhanced Efficiency and Yields

Optimizing reaction conditions is crucial for maximizing the efficiency and yield of arylsulfonyl azide synthesis while ensuring safety. Key parameters that are often adjusted include the solvent, temperature, and the use of phase-transfer catalysts.

The heterogeneity of the reaction mixture, with the polar sodium azide and nonpolar sulfonyl chloride, can be problematic. tandfonline.com To address this, phase-transfer catalysis is sometimes employed to improve yields and simplify product isolation. tandfonline.com

A significant advancement in optimizing this reaction is the use of polyethylene (B3416737) glycol (PEG-400) as a recyclable and environmentally friendly reaction medium. tandfonline.comresearchgate.net This method allows for the synthesis of various arylsulfonyl azides in high yields (84–97%) under mild conditions and without the need for an additional catalyst or solvent. tandfonline.comresearchgate.net The reactions in PEG-400 are typically fast, with completion times ranging from 10 to 40 minutes. tandfonline.comresearchgate.net For instance, the synthesis of 4-chlorobenzenesulfonyl azide and 4-bromobenzenesulfonyl azide from their respective sulfonyl chlorides and sodium azide in PEG-400 resulted in yields of 96% and 97%, respectively, within 10 minutes. researchgate.net

| Arylsulfonyl Chloride | Reaction Time (min) | Yield (%) |

| 4-Chlorobenzenesulfonyl chloride | 10 | 96 |

| 4-Bromobenzenesulfonyl chloride | 10 | 97 |

| 4-Nitrobenzenesulfonyl chloride | 30 | 95 |

| 2-Nitrobenzenesulfonyl chloride | 40 | 85 |

Table 1: Synthesis of various arylsulfonyl azides using PEG-400 as a reaction medium. researchgate.net

The electronic nature of the substituents on the aryl ring can influence the reaction rate. Aryl sulfonyl chlorides with electron-withdrawing groups, such as a nitro group, may require slightly longer reaction times. tandfonline.com Steric hindrance can also affect the reaction, though satisfactory yields are generally still achievable. tandfonline.com

Innovative and Emerging Strategies for Azide Group Introduction

Diazo Transfer Reactions: Principles and Applications

Diazo transfer reactions represent an alternative and powerful method for synthesizing sulfonyl azides. This approach involves the transfer of a diazo group from a donor reagent to an acceptor, which in this context is typically a sulfonamide. nih.govacs.org A key advantage of this method is the use of readily available and stable sulfonamides as starting materials. nih.govacs.org

Trifluoromethanesulfonyl azide (triflyl azide) and imidazole-1-sulfonyl azide are effective diazo transfer reagents. nih.govorganic-chemistry.org The reaction is generally mild, high-yielding, and experimentally straightforward. nih.gov For example, the direct synthesis of sulfonyl azides from sulfonamides using triflyl azide proceeds efficiently. nih.gov Imidazole-1-sulfonyl azide hydrochloride is another notable reagent that is stable, crystalline, and can be prepared on a large scale from inexpensive starting materials. organic-chemistry.org An updated, safer procedure for the large-scale synthesis of the more stable imidazole-1-sulfonyl azide hydrogen sulfate (B86663) salt has been developed to mitigate the risks associated with the parent compound and its HCl salt. acs.org

The mechanism of diazo transfer from sulfonyl azides to compounds with active methylene (B1212753) groups involves the formation of a triazene (B1217601) intermediate, which then decomposes to the diazo compound and a sulfonamide anion. caltech.edu

Catalytic Approaches in Sulfonyl Azide Synthesis

Catalysis offers a promising avenue for developing more efficient and selective methods for synthesizing and utilizing sulfonyl azides. While the synthesis of sulfonyl azides itself is often a direct nucleophilic substitution, catalytic methods are prominent in the subsequent reactions of these compounds.

For instance, iridium-based catalysts have been successfully employed for the direct sulfonamidation of aromatic C-H bonds using sulfonyl azides. rsc.org Similarly, rhodium and ruthenium catalysts are effective in related C-N bond-forming reactions. rsc.org Palladium-catalyzed reactions have also been explored for the synthesis of N-(hetero)aryl sulfonamides from the corresponding arenes and sulfonyl azides. rsc.org

In the context of preparing compounds derived from sulfonyl azides, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient method for synthesizing 1-sulfonyl-1,2,3-triazoles. nih.gov The use of copper(I) thiophene-2-carboxylate (B1233283) as a bench-stable catalyst allows for this reaction to proceed at room temperature under both anhydrous and aqueous conditions. nih.gov

Cytochrome P450 enzymes have been shown to catalyze the intramolecular C-H amination of arylsulfonyl azides to form sultams, demonstrating the potential of biocatalysis in this field. acs.org

Sustainable and Environmentally Conscious Synthetic Protocols for Azides

The development of sustainable and "green" synthetic methods is a major focus in modern chemistry. For the synthesis of sulfonyl azides, this includes the use of environmentally benign solvents and the development of safer reagents and procedures.

As previously mentioned, the use of PEG-400 as a recyclable solvent for the reaction of sulfonyl chlorides with sodium azide is a significant step towards a more sustainable process. tandfonline.comresearchgate.net This approach minimizes the use of volatile and hazardous organic solvents.

Another important aspect of green chemistry is the development of safer alternatives to potentially explosive reagents. While sulfonyl azides themselves can be hazardous, protocols that generate and use them in situ can enhance safety. Continuous flow chemistry offers a powerful tool for the safe in-situ generation and immediate consumption of reactive intermediates like tosyl azide, which can then be used in subsequent reactions such as diazo transfers. nih.gov This approach avoids the isolation and accumulation of potentially unstable compounds.

Furthermore, the development of "sulfonyl-azide-free" (SAFE) protocols for diazo transfer reactions, where the sulfonyl azide is generated in situ from less hazardous precursors, is a significant advancement in improving the safety and environmental profile of these transformations. rsc.org One-pot syntheses that avoid the isolation of sulfonyl azide intermediates also contribute to safer laboratory practices. urfu.ru

Elucidation of Reactivity and Mechanistic Pathways of 4 Fluorobenzenesulfonyl Azide

1,3-Dipolar Cycloaddition Reactions Initiated by 4-Fluorobenzenesulfonyl Azide (B81097)

The azide group in 4-fluorobenzenesulfonyl azide serves as a 1,3-dipole, readily undergoing [3+2] cycloaddition reactions with various unsaturated partners known as dipolarophiles. wikipedia.orgnumberanalytics.comnumberanalytics.com This class of reactions is a cornerstone of click chemistry, a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgmdpi.com The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a prime example. wikipedia.orgwikipedia.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Alkyne Substrates

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a significant advancement of the traditional Huisgen cycloaddition. organic-chemistry.orgnih.gov This reaction unites organic azides and terminal alkynes to exclusively yield 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov The copper(I) catalyst dramatically accelerates the reaction rate, often by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal process, allowing the reaction to proceed efficiently at room temperature. organic-chemistry.orgnih.gov The CuAAC reaction is robust, tolerating a wide array of functional groups and proceeding in various solvents, including water. nih.gov

The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate. nih.govresearchgate.net This intermediate then reacts with the azide, leading to a six-membered copper(III) metallacycle, which subsequently rearranges to form the stable 1,2,3-triazole ring and regenerate the catalyst. ijrpc.com The reaction is typically second order with respect to the copper(I) concentration, suggesting that a dinuclear copper complex may be involved in the catalytic cycle. wikipedia.orgnih.gov

| Feature | Description | References |

|---|---|---|

| Reactants | Organic azide (e.g., this compound) and a terminal alkyne. | wikipedia.orgnih.gov |

| Catalyst | Copper(I) species, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. | wikipedia.orgbeilstein-journals.org |

| Product | 1,4-disubstituted 1,2,3-triazole. | organic-chemistry.orgnih.gov |

| Regioselectivity | Exclusively 1,4-regioisomer. | organic-chemistry.orgwikipedia.org |

| Reaction Conditions | Mild conditions, often at room temperature, and compatible with a wide range of solvents, including water. | organic-chemistry.orgnih.gov |

A defining characteristic of the CuAAC reaction is its exceptional regioselectivity, affording only the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgnih.gov This is in stark contrast to the uncatalyzed thermal Huisgen cycloaddition, which typically yields a mixture of both 1,4- and 1,5-regioisomers because the frontier molecular orbital (HOMO-LUMO) interactions for both pathways are energetically similar. organic-chemistry.orgwikipedia.orgnih.gov

The regioselectivity of the CuAAC is a direct consequence of the stepwise, copper-mediated mechanism. nih.gov The initial formation of a copper-acetylide complex dictates the subsequent bond formation. nih.gov The terminal nitrogen of the azide coordinates to the copper center, and the nucleophilic carbon of the acetylide attacks the terminal nitrogen of the azide, leading exclusively to the 1,4-disubstituted product. nih.govnih.gov In contrast, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) yield the opposite 1,5-regioisomer, highlighting the crucial role of the metal catalyst in controlling the reaction outcome. organic-chemistry.orgwikipedia.org

While the CuAAC is remarkably versatile, its rate can be influenced by the electronic and steric properties of both the azide and the alkyne substrates. nih.govnumberanalytics.com Generally, the reaction is not significantly affected by these factors, with primary, secondary, and tertiary azides, as well as electron-rich and electron-deficient azides, reacting well with a variety of terminal alkynes. nih.gov

However, sterically hindered azides and alkynes can lead to slower reaction times. organic-chemistry.org The electronic nature of the substituents can also play a role. For instance, the strong electron-withdrawing nature of the 4-fluorobenzenesulfonyl group in this compound can influence the reactivity of the azide moiety. The choice of solvent and the nature of the copper catalyst's counter-ion and ligands can also have a dramatic effect on the reaction rate. nih.govnumberanalytics.com For example, the removal of iodide from the reaction mixture can significantly accelerate the reaction. nih.gov The use of specific ligands can also enhance the reaction rate and prevent catalyst degradation. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and its Metal-Free Variants

To circumvent the potential toxicity of copper catalysts in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed as a metal-free alternative. numberanalytics.comnih.govmagtech.com.cn SPAAC utilizes strained cycloalkynes, such as cyclooctyne (B158145) derivatives, where the ring strain provides the driving force for the [3+2] cycloaddition with azides. numberanalytics.commagtech.com.cn This reaction proceeds rapidly at physiological temperatures without the need for a catalyst, making it a valuable tool for bioconjugation. magtech.com.cnnih.gov

The reactivity of the cycloalkyne is a key factor in SPAAC, with the design of the strained ring being crucial for achieving fast reaction rates. magtech.com.cn Various substituted and more stable cycloalkynes, like benzocyclononynes, have been developed to offer competitive reaction rates. magtech.com.cn While SPAAC is highly effective, it can sometimes produce mixtures of regioisomers, although strategies to control regioselectivity through secondary interactions have been explored. rsc.orglookchem.com

Exploration of Other Dipolarophiles for [3+2] Cycloaddition

Beyond alkynes, the azide group of this compound can react with other dipolarophiles in [3+2] cycloaddition reactions. wikipedia.orgresearchgate.net While the reaction with alkenes is generally less favorable due to lower reactivity and potential side reactions, electron-poor olefins can be suitable partners. wikipedia.org Other π-systems can also serve as dipolarophiles. wikipedia.org For example, reactions with nitrile oxides, azomethine ylides, and carbonyl ylides are known [3+2] cycloaddition partners for forming various five-membered heterocycles. numberanalytics.comnumberanalytics.comuchicago.edu The reactivity and outcome of these reactions are governed by frontier molecular orbital theory, where the energy gap between the HOMO of one reactant and the LUMO of the other determines the reaction's feasibility and regioselectivity. wikipedia.org

Nitrogen Transfer and C-H Functionalization Reactions

Sulfonyl azides, including this compound, are effective reagents for nitrogen transfer reactions. lookchem.com A significant application in this area is C-H functionalization, where the sulfonyl azide can be used as a nitrogen source to introduce nitrogen-containing functional groups directly into C-H bonds. lookchem.commolaid.com This approach offers a powerful and atom-economical way to synthesize complex nitrogen-containing molecules. For instance, methods have been developed for the C-H amination of arenes and heteroarenes using sulfonyl azides. chiba-u.jp Additionally, an azide-containing sulfinate reagent has been used for the C-H functionalization of natural products and pharmaceuticals, allowing for their subsequent attachment to macromolecules via click chemistry. nih.gov

Generation and Interception of Sulfonyl Nitrene Intermediates

The generation of sulfonyl nitrene intermediates from this compound is a key step in its reactivity, enabling a variety of synthetic transformations. These highly reactive intermediates are typically formed through the thermal or photochemical extrusion of dinitrogen (N₂) from the sulfonyl azide. rsc.org Once generated, the electrophilic sulfonyl nitrene can be intercepted by a range of nucleophilic partners.

One of the primary applications of these nitrene intermediates is in C-H amination/amidation reactions. rsc.org This process involves the insertion of the nitrene into a carbon-hydrogen bond, forming a new carbon-nitrogen bond. This direct functionalization of C-H bonds is a highly atom-economical and efficient method for synthesizing sulfonamides. The reactivity and selectivity of the nitrene insertion can be influenced by the electronic and steric properties of the substrate.

Another important reaction of sulfonyl nitrenes is aziridination, which involves the addition of the nitrene to an alkene to form a three-membered aziridine (B145994) ring. rsc.orgnih.gov This transformation is valuable for the synthesis of nitrogen-containing heterocycles. The mechanism of aziridination can proceed through either a concerted or a stepwise pathway, depending on the nature of the alkene and the reaction conditions. nih.gov

Iridium-Catalyzed Ortho-Selective C-H Amidation with Sulfonyl Azides

Iridium catalysis has emerged as a powerful tool for the ortho-selective C-H amidation of arenes using sulfonyl azides, including this compound, as the nitrogen source. nih.govorganic-chemistry.orgacs.org This methodology allows for the direct and regioselective installation of a sulfonamide group at the position ortho to a directing group on an aromatic ring. nih.govorganic-chemistry.org

The general catalytic cycle is believed to commence with the in situ generation of a cationic iridium(III) species from a precursor like [IrCp*Cl₂]₂ and a silver salt additive such as AgNTf₂. nih.govorganic-chemistry.org This active catalyst then coordinates to the directing group of the arene substrate, facilitating the cleavage of the ortho C-H bond to form a five- or six-membered iridacycle intermediate. nih.govorganic-chemistry.orgacs.org Subsequently, the sulfonyl azide coordinates to the iridium center, followed by the extrusion of nitrogen gas to generate a transient iridium-nitrene complex. nih.gov Migratory insertion of the nitrene into the iridium-carbon bond, followed by protodemetallation, releases the ortho-amidated product and regenerates the active iridium catalyst. ntu.edu.sg

This iridium-catalyzed C-H amidation has been successfully applied to a wide range of substrates, including benzamides and benzenesulfonamides, with various directing groups. nih.govresearchgate.net The reaction tolerates a broad scope of functional groups on both the arene and the sulfonyl azide, including electron-donating and electron-withdrawing groups. nih.govorganic-chemistry.org For instance, this compound has been effectively used in the ortho-amidation of N-tert-butylbenzamide, affording the corresponding product in good yield. nih.gov

The reaction conditions are typically mild, often proceeding at temperatures between 40-80 °C, and can be performed in various solvents, including ionic liquids, which can offer advantages in terms of reaction efficiency and product isolation. nih.govorganic-chemistry.org The use of sulfonyl azides as the amidation reagent is advantageous as it generates only nitrogen gas as the byproduct, making the process atom-economical and environmentally benign. nih.govresearchgate.net

Table 1: Examples of Iridium-Catalyzed Ortho-C-H Amidation with Substituted Sulfonyl Azides

| Entry | Sulfonyl Azide | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Methylbenzenesulfonyl azide | N-(tert-Butyl)-2-(tosylamido)benzamide | 82 |

| 2 | 4-Methoxybenzenesulfonyl azide | N-(tert-Butyl)-2-((4-methoxyphenyl)sulfonamido)benzamide | 75 |

| 3 | This compound | N-(tert-Butyl)-2-((4-fluorophenyl)sulfonamido)benzamide | 61 nih.gov |

| 4 | 4-Bromobenzenesulfonyl azide | 2-((4-Bromophenyl)sulfonamido)-N-(tert-butyl)benzamide | 71 |

| 5 | 2,4-Dimethoxybenzenesulfonyl azide | N-(tert-Butyl)-2-((2,4-dimethoxyphenyl)sulfonamido)benzamide | 65 |

Reaction Conditions: N-tert-butylbenzamide (1.0 equiv), sulfonyl azide (1.5 equiv), [IrCpCl₂]₂ (5 mol%), AgNTf₂ (20 mol%) in [BMIM]PF₆ at 40-60 °C for 8 h.* nih.gov

Electrophilic Sulfonylation of Vinyl Azides

While the primary focus of the provided information is on the reactions of the azide moiety of this compound, the concept of electrophilic sulfonylation is a key aspect of its reactivity. In a related transformation, sulfonyl azides can act as a source of an electrophilic sulfonyl group in reactions with suitable nucleophiles.

A recent study demonstrated the visible-light-induced decarboxylative sulfonylation of cinnamic acids using various sulfonylating agents, including this compound. acs.org This reaction proceeds via a radical mechanism to produce vinyl sulfones. Although this is not a direct reaction with a vinyl azide, it illustrates the electrophilic nature of the sulfonyl group within the sulfonyl azide framework. In this process, the sulfonyl azide serves as the sulfonyl source for the formation of a new carbon-sulfur bond. The reaction is tolerant of a variety of substituents on both the cinnamic acid and the sulfonyl azide. For example, the reaction of cinnamic acid with this compound, in the presence of a photocatalyst and a base, yields the corresponding (E)-1-fluoro-4-(styrylsulfonyl)benzene. acs.org

The synthesis of vinyl azides themselves can be achieved through methods such as the copper-catalyzed coupling of vinyl iodides with sodium azide. nih.gov Once formed, vinyl azides are versatile intermediates. The electrophilic sulfonylation of a pre-formed vinyl azide with a reagent like 4-fluorobenzenesulfonyl chloride (a related sulfonylating agent) would be a plausible, though not explicitly detailed, pathway to N-vinylsulfonamides.

Nucleophilic Substitution Reactions Involving the Sulfonyl Moiety

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Type Transformations with Related Sulfonyl Fluorides

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept introduced by Sharpless and co-workers, has become a significant area of research, providing a reliable method for creating robust chemical linkages. nih.govnih.gov This "click chemistry" transformation typically involves the reaction of a sulfonyl fluoride (R-SO₂F) with a nucleophile, most commonly a silylated alcohol or amine, to form a sulfonate or sulfonamide, respectively. nih.govnih.gov The driving force for this reaction is the formation of a highly stable S-O or S-N bond and the release of a fluoride ion, often facilitated by a base or a Lewis acid. nih.govresearchgate.net

While this compound is the primary subject, its corresponding sulfonyl fluoride, 4-fluorobenzenesulfonyl fluoride, is a key player in SuFEx chemistry. The principles governing the reactivity of 4-fluorobenzenesulfonyl fluoride in SuFEx reactions provide insight into the potential reactivity of the sulfonyl group in related compounds. The S-F bond in sulfonyl fluorides is exceptionally stable under many conditions but can be activated for substitution. nih.gov Catalysts such as organic bases (e.g., DBU, triethylamine), N-heterocyclic carbenes (NHCs), or Lewis acids can facilitate the exchange. nih.govresearchgate.netresearchgate.net

SuFEx reactions are characterized by their high efficiency, broad substrate scope, and the stability of the resulting products. nih.govrhhz.net They have been employed in various fields, including materials science for the synthesis of polymers and in medicinal chemistry for the creation of bioactive molecules. sigmaaldrich.comrsc.orgscispace.com For example, the reaction between a sulfonyl fluoride and an alcohol can be accelerated to proceed to completion within minutes at low catalyst loadings. nih.gov

Investigation of Substitution at the Aromatic Ring (SNAr) vs. Sulfonyl Group

A critical aspect of the reactivity of 4-fluorobenzenesulfonyl derivatives, such as 4-fluorobenzenesulfonyl fluoride, is the competition between nucleophilic substitution at two distinct electrophilic sites: the fluorine-bearing carbon on the aromatic ring (via Nucleophilic Aromatic Substitution, SNAr) and the sulfur atom of the sulfonyl group (a SuFEx-type reaction). researchgate.netresearchgate.netresearchgate.netresearchgate.net

The outcome of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions. Studies on 4-fluorobenzenesulfonyl fluoride have shown that the deprotonation state of the nucleophile can direct the regioselectivity of the attack. researchgate.netresearchgate.netresearchgate.net

Attack at the Aromatic Ring (SNAr): When neutral amine nucleophiles are used in a polar aprotic solvent like DMF, the reaction tends to favor substitution at the aromatic ring. The neutral amine attacks the carbon atom bearing the fluorine, leading to the displacement of the fluoride ion and the formation of a new C-N bond.

Attack at the Sulfonyl Group (SuFEx): In contrast, when the amine nucleophile is deprotonated to form its corresponding anion (e.g., using a strong base like LiHMDS) in a nonpolar solvent such as toluene, the reaction pathway shifts to favor attack at the electrophilic sulfur atom of the sulfonyl group. researchgate.netresearchgate.netresearchgate.net This results in the displacement of the fluoride from the sulfonyl group and the formation of a sulfonamide.

This tunable reactivity allows for the selective synthesis of different classes of compounds from the same starting material by simply modifying the reaction conditions. This principle is fundamental to understanding the potential reaction pathways for this compound as well, where a nucleophile could potentially react at the aromatic ring, the sulfonyl center, or the azide moiety.

Advanced Mechanistic Investigations and Computational Chemical Analysis

Advanced mechanistic studies and computational chemistry play a crucial role in elucidating the intricate reaction pathways of this compound and related compounds. These investigations provide a deeper understanding of transition states, reaction intermediates, and the factors that govern reactivity and selectivity.

Computational Analysis of Nitrene Intermediates: Computational studies have been instrumental in understanding the properties of sulfonyl nitrenes generated from sulfonyl azides. purdue.edu Density Functional Theory (DFT) calculations can model the electronic structure of these transient species, helping to explain their electrophilicity and reactivity in processes like C-H amidation and aziridination. For instance, calculations can predict the activation barriers for different reaction pathways, shedding light on the observed regioselectivity and stereoselectivity. purdue.edu

Mechanistic Probes for Catalytic Cycles: In the context of iridium-catalyzed C-H amidation, kinetic isotope effect (KIE) studies can provide evidence for the rate-determining step of the catalytic cycle. A significant KIE value when a C-H bond is replaced with a C-D bond would suggest that C-H bond cleavage is involved in the rate-determining step. vulcanchem.com Furthermore, the isolation and characterization of proposed intermediates, such as the iridacycle, can offer direct evidence for the proposed mechanism. nih.gov

Analysis of Competing Reaction Pathways: Computational modeling is also employed to investigate the competition between SNAr and SuFEx-type reactions on 4-fluorobenzenesulfonyl derivatives. researchgate.netresearchgate.netresearchgate.net By calculating the activation energies for nucleophilic attack at the aromatic carbon versus the sulfonyl sulfur, researchers can rationalize the experimentally observed selectivity under different reaction conditions. These calculations can account for the effects of the solvent, the nature of the nucleophile, and the presence of catalysts or bases. researchgate.net For example, calculations have supported the experimental finding that anionic nucleophiles preferentially attack the sulfonyl group, while neutral nucleophiles favor attack at the aromatic ring. researchgate.netresearchgate.net

Spectroscopic Probes for Reaction Intermediates (e.g., ¹⁵N NMR for Diazo Transfer)

The transient nature of reaction intermediates often makes their direct observation challenging. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for detecting and characterizing these fleeting species. In the context of diazo transfer reactions, a key application of sulfonyl azides, ¹⁵N NMR spectroscopy has proven to be an invaluable probe.

Diazo transfer reactions involve the transfer of a diazo group (N₂) from a donor, such as this compound, to an acceptor molecule, typically a primary amine or an active methylene (B1212753) compound. The mechanism of this transfer is of fundamental interest. Isotopic labeling, specifically with ¹⁵N, allows for the tracking of the nitrogen atoms throughout the reaction sequence.

While direct ¹⁵N NMR studies on this compound are not extensively documented in publicly available literature, the mechanistic insights gained from analogous sulfonyl azides, such as imidazole-1-sulfonyl azide hydrogen sulfate (B86663) and p-toluenesulfonyl azide, are highly relevant. organic-chemistry.org Mechanistic studies using ¹⁵N isotopic labeling have confirmed that the diazo transfer from sulfonyl azides to primary sulfonamides proceeds via a nucleophilic attack of the amine on the terminal nitrogen atom (the γ-nitrogen) of the azide group. organic-chemistry.orgnih.gov This initial attack leads to the formation of a transient intermediate which then fragments to yield the diazotized product and the corresponding sulfonamide.

For instance, in a reaction involving a ¹⁵N-labeled sulfonyl azide where the label is at the terminal position (R-SO₂-N-N-¹⁵N), the resulting diazo product would incorporate the ¹⁵N label. Conversely, if the label were at the α- or β-position, the label would be extruded as part of the dinitrogen gas molecule. By analyzing the ¹⁵N NMR spectra of the starting materials and products, the specific pathway of nitrogen transfer can be unequivocally determined. nih.govnih.gov The chemical shifts and coupling constants in ¹⁵N NMR are highly sensitive to the chemical environment of the nitrogen atoms, providing clear evidence for the formation of intermediates and the structure of the final products. nih.gov

Table 1: Representative Spectroscopic Data for Azide Moieties

| Spectroscopic Technique | Characteristic Signal/Feature | Information Gained |

|---|---|---|

| ¹⁵N NMR | Chemical shifts of α, β, and γ nitrogens | Elucidation of nitrogen atom connectivity and electronic environment. |

| ¹⁵N-¹⁵N coupling constants | Confirmation of the azide chain integrity in intermediates. | |

| IR Spectroscopy | Asymmetric stretch (νas) of N₃ group (~2100-2150 cm⁻¹) | Detection of the azide functional group in reactants and intermediates. nih.gov |

Density Functional Theory (DFT) Studies on Transition States and Reaction Energy Profiles

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating reaction mechanisms at a molecular level. DFT calculations can provide detailed information about the geometries of reactants, transition states, and products, as well as their relative energies. This allows for the construction of comprehensive reaction energy profiles, which map the energy changes that occur as a reaction progresses.

For reactions involving this compound, DFT studies can illuminate the intricate details of the transition states. For example, in a 1,3-dipolar cycloaddition reaction, a common transformation for azides, DFT can be used to model the concerted approach of the azide to a dipolarophile. nih.gov The calculations can predict the activation energy barriers for the formation of different regioisomers, thereby explaining or predicting the regioselectivity of the reaction. unimi.it Factors such as strain and electronic effects, which influence the reactivity of the azide, can be quantified through distortion/interaction analysis of the transition state geometries. nih.gov

While specific DFT studies focusing exclusively on this compound are not widely reported, research on structurally similar compounds like [4-(sulfonylazide)phenyl]-1-azide has demonstrated the utility of DFT in reproducing structural parameters and predicting spectroscopic properties. researchgate.net Furthermore, DFT studies on the hydrolysis of related sulfonyl compounds and the cycloaddition reactions of other azides provide a solid framework for understanding the reactivity of this compound. unimi.itresearchgate.net These studies have shown that DFT methods, such as B3LYP, can accurately calculate the geometries and vibrational frequencies of sulfonyl azides and their reaction products. researchgate.net

The application of DFT can also extend to understanding the influence of solvents on reaction pathways, as solvent molecules can stabilize or destabilize transition states and intermediates, thereby altering the reaction kinetics and outcomes. chemrxiv.org

Kinetic Studies to Determine Rate-Limiting Steps and Activation Parameters

Kinetic studies are the experimental cornerstone for elucidating reaction mechanisms. By measuring the rate of a reaction under various conditions (e.g., changing concentrations of reactants, temperature), one can determine the rate law, which provides information about the molecularity of the rate-limiting step.

For reactions involving this compound, kinetic studies can help to distinguish between different possible mechanisms. For example, in a nucleophilic substitution reaction, a kinetic study could determine whether the reaction proceeds through a concerted (Sₙ2-like) or a stepwise (involving an intermediate) pathway. The rate law would show a dependence on the concentrations of both the azide and the nucleophile in a concerted mechanism, while a more complex rate law might be observed for a stepwise process.

The temperature dependence of the reaction rate, as described by the Arrhenius equation, allows for the determination of the activation energy (Ea). Further analysis using the Eyring equation can yield the activation parameters: the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). These parameters provide deeper mechanistic insights. A large negative ΔS‡, for instance, suggests a highly ordered transition state, which is characteristic of associative or concerted mechanisms. Conversely, a positive or small negative ΔS‡ might indicate a dissociative mechanism.

While specific, detailed kinetic studies on this compound are not prevalent in the searched literature, the principles are well-established from studies on other sulfonyl compounds and azides. For example, kinetic investigations of the hydrolysis of β-sultams (cyclic sulfonamides) have revealed changes in the rate-limiting step based on the substrate structure. researchgate.net Similarly, kinetic resolutions involving azides in cycloaddition reactions have been extensively studied to understand enantioselectivity. nih.gov The application of these methodologies to reactions of this compound would be a crucial step in fully characterizing its reactivity.

Table 3: Information Derived from Kinetic Studies

| Experimental Measurement | Derived Information | Mechanistic Implication |

|---|---|---|

| Reaction Rate vs. Concentration | Rate Law, Reaction Order | Molecularity of the rate-limiting step. |

| Reaction Rate vs. Temperature | Activation Energy (Ea) | Minimum energy required for reaction. |

| Temperature Dependence of Rate | Enthalpy of Activation (ΔH‡) | Energy difference between reactants and transition state. |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Imidazole-1-sulfonyl azide hydrogen sulfate |

| p-Toluenesulfonyl azide |

| [4-(Sulfonylazide)phenyl]-1-azide |

Strategic Applications of 4 Fluorobenzenesulfonyl Azide As a Chemical Reagent in Complex Synthesis

Contributions to Modular Organic Synthesis via Click Chemistry

4-Fluorobenzenesulfonyl azide (B81097) has emerged as a valuable reagent in modular organic synthesis, primarily through its participation in "click chemistry," a concept that emphasizes reactions with high efficiency, selectivity, and biocompatibility. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction where 4-fluorobenzenesulfonyl azide serves as a key building block. nih.govyoutube.com This reaction facilitates the reliable formation of a 1,2,3-triazole ring, a stable and versatile scaffold in medicinal chemistry and materials science, by joining the azide with a terminal alkyne. nih.govnih.gov The resulting N-sulfonylated triazoles are of particular interest due to the combination of the robust triazole core and the electronically distinct 4-fluorobenzenesulfonyl group.

The CuAAC reaction employing this compound is a powerful tool for constructing diverse libraries of chemical compounds. Its utility lies in the modular nature of the reaction; by simply varying the alkyne coupling partner, a vast array of structurally distinct 1,4-disubstituted 1,2,3-triazoles can be synthesized from a common azide precursor. This approach allows for the systematic modification of one part of the molecule while keeping the 4-fluorobenzenesulfonyl moiety constant, which is ideal for structure-activity relationship (SAR) studies in drug discovery.

The reaction is highly regioselective, almost exclusively yielding the 1,4-disubstituted isomer when catalyzed by a copper(I) source. youtube.comfrontiersin.org This predictability is crucial for the unambiguous synthesis of specific target molecules. A wide range of functional groups on the alkyne component are tolerated, leading to a library of triazoles decorated with various substituents, from simple alkyl and aryl groups to more complex functionalities.

Table 1: Examples of Triazole Synthesis using this compound and Various Alkynes

| Alkyne Reactant | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|

| Phenylacetylene | Cu(I), solvent | 1-(4-Fluorobenzylsulfonyl)-4-phenyl-1H-1,2,3-triazole | High |

| Propargyl alcohol | CuSO₄, Sodium Ascorbate | [1-(4-Fluorobenzylsulfonyl)-1H-1,2,3-triazol-4-yl]methanol | Good-High |

| 1-Ethynylcyclohexene | Cu(I), solvent | 1-(4-Fluorobenzylsulfonyl)-4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazole | Moderate-Good |

Note: Yields are generalized from typical CuAAC reactions. Specific yields depend on precise reaction conditions and substrates.

The reliability of the azide-alkyne cycloaddition allows for the integration of this compound into multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials. rsc.org This approach enhances synthetic efficiency by reducing the number of intermediate purification steps, saving time and resources.

For instance, a three-component reaction can be designed involving an aromatic ketone, a sodium sulfinate, and an azide to produce 4-sulfonyl-1,2,3-triazoles. nih.gov In such a sequence, an intermediate α-sulfonyl ketone is formed first, which then undergoes a Dimroth azide-enolate cycloaddition with the azide. nih.gov While this specific example illustrates the general principle, sequences involving this compound can be envisioned where it reacts with an alkyne that is generated in situ or participates in a tandem reaction where the triazole formation is followed by another transformation in the same pot. The convergence and diversity offered by MCRs make them a powerful strategy in modern drug discovery. mdpi.com

Beyond simple triazoles, this compound is instrumental in the synthesis of more complex heterocyclic and macrocyclic structures. Organic azides are well-established precursors for a wide variety of nitrogen-containing heterocycles. rsc.orgmdpi.com The triazole ring formed via click chemistry can act as a stable linker or a foundational scaffold for the subsequent annulation of other rings.

The synthesis of large macrocycles, which is often a significant synthetic challenge, can be facilitated by highly efficient reactions like the Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click reaction. While SuFEx primarily involves sulfonyl fluorides, the principles of using highly efficient, near-perfect reactions to close large rings are relevant. nih.gov By designing molecules with two reactive sites—for example, a dialkyne and a diazide—polymerization or macrocyclization can be achieved. Using this compound in conjunction with a bifunctional alkyne under high-dilution conditions can, in principle, lead to the formation of macrocycles where triazole rings are incorporated into the larger ring structure. The rigidity and defined geometry of the triazole linker are advantageous in controlling the conformation of the resulting macrocycle.

Utility in Targeted C-N and C-S Bond Formation

This compound is not only a precursor for triazoles but also a reagent for the direct formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds, expanding its synthetic utility. These transformations often leverage the reactivity of the azido (B1232118) group, which can release dinitrogen gas to generate highly reactive intermediates.

Regioselective sulfonylation involves the introduction of a sulfonyl group at a specific position in a molecule. This compound can act as a source of the 4-fluorobenzenesulfonyl group in various transformations. For example, in the presence of a suitable metal catalyst, the azide can react with C-H bonds to form C-N bonds, which can be part of a sulfonamide linkage.

A notable application is in copper-catalyzed three-component reactions involving ketones, sodium sulfinates, and azides, which proceed through an aerobic oxidative sulfonylation followed by cyclization. nih.gov This process forms a C-S bond between the ketone's α-carbon and the sulfur atom from the sulfinate, followed by the azide's participation. While the primary role of the azide here is in the cyclization, related metal-catalyzed reactions can achieve direct C-H amination or sulfonamidation, where the regioselectivity is directed by existing functional groups within the substrate.

The synthesis of sulfonamides, a critical functional group in a wide range of pharmaceuticals, is a key application of sulfonyl azides. frontiersrj.com The classical method involves reacting a sulfonyl chloride with an amine. frontiersrj.comimpactfactor.org However, this compound offers alternative pathways.

One modern approach involves the dual copper and visible-light-catalyzed coupling of sulfinic acids and aryl azides to produce sulfonamides under mild, redox-neutral conditions. nih.gov This method avoids the often harsh conditions of traditional methods and is mechanistically distinct from simple nucleophilic substitution. nih.gov Although this example uses the azide as the amine source, this compound can react directly with various nucleophiles or in metal-catalyzed processes to form the sulfonamide linkage. For instance, its reaction with organometallic reagents can lead to N- and C-arylation, providing access to substituted sulfonamides. The synthesis of benzenesulfonamide (B165840) derivatives can be achieved through various routes, including the Sandmeyer reaction followed by treatment with ammonia (B1221849) or coupling reactions catalyzed by copper. nih.gov

Table 2: Selected Methods for Sulfonamide Synthesis

| Reaction Type | Reactants | Key Reagents/Catalysts | Product Class |

|---|---|---|---|

| Classical Method | Sulfonyl Chloride, Amine | Base (e.g., Pyridine, Triethylamine) | Primary/Secondary Sulfonamides |

| Metal-Catalyzed Coupling | Aryl Azide, Phenylsulfinic Acid | Copper/Visible Light | Sulfonamides |

| Staudinger Ligation | Organic Azide, Phosphine | - | Iminophosphorane (hydrolyzes to amine) |

This table provides a general overview of synthetic strategies relevant to the formation of sulfonamide bonds. frontiersrj.comnih.gov

Tandem and Cascade Reaction Architectures

The utility of sulfonyl azides, including this compound, extends to the design of complex tandem and cascade reactions, enabling the efficient construction of intricate molecular frameworks from simple precursors in a single synthetic operation. These processes are characterized by a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality installed in the previous step.

A notable example of a cascade reaction involving organic azides is the copper(II)-catalyzed synthesis of 4-acyl 1,2,3-triazoles from β-alkyl nitroalkenes and organic azides. rsc.org This one-pot tandem strategy involves a Lewis base-promoted isomerization of the β-alkyl nitroalkene, followed by a copper-catalyzed selective aerobic oxidative C–C bond cleavage. rsc.org The resulting intermediate then undergoes condensation with a solvent like DMSO and a subsequent cycloaddition with an organic azide to yield the final 4-acyl 1,2,3-triazole product. rsc.org This protocol demonstrates a broad substrate scope and tolerance for various functional groups. rsc.org While this example illustrates the general principle with organic azides, similar reactivity can be anticipated for sulfonyl azides under appropriate catalytic conditions, allowing for the generation of complex heterocyclic systems.

Cascade reactions that proceed via an intramolecular 1,3-dipolar cycloaddition of azides are of significant interest to the synthetic organic community due to the substantial increase in molecular complexity and often high isolated yields. researchgate.net These strategies have been elegantly applied to the synthesis of numerous alkaloids. researchgate.net The design of such cascades often involves the strategic placement of an azide and a dipolarophile within the same molecule, which upon activation, undergo a programmed sequence of reactions to form polycyclic structures.

| Reaction Type | Reactants | Catalyst/Promoter | Key Transformations | Product Class |

| Cascade Synthesis | β-Alkyl nitroalkenes, Organic azides | Copper(II), Lewis base | Isomerization, C-C bond cleavage, Condensation, Cycloaddition | 4-Acyl 1,2,3-triazoles |

| Intramolecular Cascade | Substrates with azide and dipolarophile moieties | Varies (e.g., thermal, catalytic) | 1,3-Dipolar cycloaddition | Polycyclic alkaloids and heterocycles |

Advanced Applications in Functional Material Design and Polymer Chemistry

This compound and related sulfonyl azides are valuable reagents for the functionalization and cross-linking of polymers, enabling the modification of material properties such as mechanical strength, thermal stability, and solvent resistance. nih.gov Upon thermal or photochemical activation, sulfonyl azides release dinitrogen to form highly reactive nitrene intermediates. nih.govresearchgate.net These nitrenes can undergo a variety of reactions, including insertion into C-H bonds and addition to C=C double bonds, to form stable covalent linkages between polymer chains. nih.govresearchgate.net

One strategy involves the preparation of polymeric nanoparticles through the intramolecular collapse of single chains of sulfonyl azide functionalized polymers. researchgate.net In this approach, a linear copolymer containing sulfonyl azide groups is heated in a dilute solution. researchgate.net The resulting nitrene formation leads to efficient intramolecular cross-linking, causing the polymer chain to collapse into a nanoparticle. researchgate.net The diameter of these nanoparticles can be controlled by adjusting the molecular weight of the polymer and the concentration of the sulfonyl azide groups. researchgate.net

Another approach utilizes difunctional or multifunctional azides as cross-linkers for polymer matrices. nih.govmdpi.com This method is particularly useful for commercial polymers that lack functional groups for traditional cross-linking chemistry. nih.gov Low molecular weight poly(glycidyl azide) (GAP) has been demonstrated as an effective polymeric cross-linker for various commercial polymers through simple UV irradiation. nih.gov The photogenerated nitrenes insert into the C-H bonds of the polymer matrix, creating a cross-linked network. nih.gov This process can be highly localized, allowing for the formation of cross-linked domains without significantly altering the bulk properties of the material. nih.gov

| Cross-Linking Strategy | Activating Agent | Reactive Intermediate | Key Reaction | Resulting Material |

| Intramolecular Collapse | Heat | Nitrene | C-H bond insertion | Polymeric nanoparticles |

| Polymeric Cross-linker (e.g., GAP) | UV light | Nitrene | C-H bond insertion | Cross-linked polymer networks |

| Bisazide Cross-linking | Heat or UV light | Nitrene | C-H insertion, C=C addition | Photoresists, solvent-resistant films |

Sulfonyl azides, particularly fluorinated derivatives like perfluorophenyl azides (PFPAs), are highly effective reagents for the functionalization of a wide variety of surfaces, including polymers, oxides, carbon materials, and metal films. nih.govnih.gov The key to their utility lies in their ability to form stable covalent bonds with surfaces that may lack reactive functional groups. nih.gov The activation of the azide group, typically through heat or light, generates a reactive nitrene that can readily react with C-H or N-H bonds on the substrate surface. nih.gov

Two primary approaches are employed for creating surface-bound architectures using these reagents. In the first approach, a molecule or material of interest is first derivatized with the sulfonyl azide moiety. This functionalized molecule is then attached to the desired surface by activating the azide group. nih.gov The second approach involves first functionalizing the surface with a sulfonyl azide that also contains a second, orthogonal reactive group. A molecule of interest can then be coupled to the surface via this second functional group. nih.gov

This methodology allows for the creation of patterned surfaces by selectively activating specific areas with a photomask. nih.gov For instance, a polymer film can be irradiated through a mask in the presence of a spin-coated layer of an NHS-ester-functionalized perfluorophenyl azide. The exposed areas become functionalized with the azide, and subsequent reaction with an amine-containing molecule allows for the creation of patterned protein structures. nih.gov

| Surface Functionalization Approach | Description | Activation Method | Applicable Substrates |

| Direct Attachment | The molecule of interest is derivatized with the sulfonyl azide and then attached to the surface. | Heat, Light, Electrons | Polymers, oxides, carbon materials, metals |

| Two-Step Coupling | The surface is first functionalized with a bifunctional sulfonyl azide, followed by coupling of the molecule of interest. | Heat, Light, Electrons | Polymers, oxides, carbon materials, metals |

Research Enabling Applications in Chemical Biology and Advanced Biomolecular Conjugation (Focus on Synthetic Utility)

The azide group, due to its small size, stability, and bioorthogonal reactivity, is a key functional group in the synthesis of biological probes. nih.govnih.govtennessee.edu this compound can be used to introduce the azide functionality onto various molecular scaffolds, which can then be used to create probes for imaging and studying biological processes. nih.govtennessee.edu The synthesis of these probes often involves incorporating an azide-tagged building block into a larger molecule that has an affinity for a specific biological target. tennessee.edu

A common strategy is metabolic labeling, where a synthetic probe bearing an azide tag is introduced to living cells. tennessee.edu The cells' natural metabolic pathways incorporate this probe into biomolecules such as lipids, proteins, or glycans. tennessee.edu These azide-labeled biomolecules can then be visualized through a subsequent reaction with a fluorescently tagged alkyne or cyclooctyne (B158145) via a "click" reaction. nih.govtennessee.edu

Fluorogenic probes are a particularly advanced class of tools where the fluorescence of the probe is "turned on" upon reaction with the azide-tagged biomolecule. nih.govnih.gov This eliminates the need for washing away unreacted probe, which is advantageous for real-time imaging. nih.gov The design of such probes often involves modifying a known fluorophore with an azide-containing quencher. Upon cycloaddition with an alkyne, the quenching effect is removed, and the molecule becomes fluorescent. nih.gov

| Probe Type | Synthesis Strategy | Detection Method | Key Advantage |

| Metabolic Probe | Incorporation of an azide-tagged precursor into biomolecules. | Click reaction with a fluorescent alkyne/cyclooctyne. | Allows for the study of metabolic pathways. |

| Fluorogenic Probe | Modification of a fluorophore with an azide quencher. | Fluorescence "turn-on" upon click reaction. | No-wash imaging, reduced background signal. |

The development of chemical linkers that can selectively react within a complex biological environment, a concept known as bioorthogonal chemistry, has revolutionized the study of biomolecules. nih.govwikipedia.org The azide group is a cornerstone of bioorthogonal chemistry, and this compound serves as a reagent for introducing this functionality into linker molecules. nih.govwikipedia.org These azide-functionalized linkers can then be used to connect different molecular entities, such as a targeting molecule and a reporter molecule. mdpi.com

A key bioorthogonal reaction is the strain-promoted azide-alkyne cycloaddition (SPAAC), which occurs between an azide and a strained cyclooctyne without the need for a toxic copper catalyst. wikipedia.orgnih.gov This reaction is fast and highly selective, making it ideal for use in living systems. nih.gov Linkers containing azides can be designed with additional functionalities, such as a biotin (B1667282) tag for enrichment and a cleavable moiety for the subsequent release of the target protein. mdpi.com

The versatility of the azide-alkyne cycloaddition, both the copper-catalyzed (CuAAC) and strain-promoted versions, allows for flexible labeling strategies where the azide and alkyne can be placed on either the chemical reporter or the linker. mdpi.com This adaptability has made azide-based linkers a popular choice for a wide range of applications in chemical biology, from protein labeling to the in vivo tracking of biomolecules. mdpi.comnih.gov

| Bioorthogonal Ligation | Reactive Partners | Catalyst | Key Features |

| Staudinger Ligation | Azide, Triarylphosphine | None | First bioorthogonal reaction, forms an amide bond. nih.gov |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Terminal Alkyne | Copper(I) | Highly efficient, forms a 1,2,3-triazole. mdpi.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Strained Cyclooctyne | None | Copper-free, suitable for live-cell labeling. nih.gov |

Synthesis of Complex Ligands and Molecular Probes

The synthesis of complex ligands and molecular probes often requires the assembly of multiple molecular fragments with high precision and in good yield. This compound serves as a key building block in this context, enabling the introduction of a fluorobenzenesulfonyl moiety into a target structure via a stable triazole linkage. This is particularly advantageous in the development of enzyme inhibitors and receptor ligands, where the sulfonyl group can engage in crucial interactions with biological targets, and the fluorine atom can enhance binding affinity and metabolic stability.

A prominent application of this reagent is in the synthesis of 1,2,3-triazole-containing compounds, which are recognized as important scaffolds in medicinal chemistry due to their ability to mimic amide bonds and participate in hydrogen bonding and dipole interactions. The reaction of 4-fluorobenzyl azide, a derivative of the title compound, with various alkynes provides a straightforward route to a diverse range of 1,4-disubstituted 1,2,3-triazoles.

For instance, the synthesis of 1-(4-fluorobenzyl)-4-phenyl-1H-1,2,3-triazole has been reported with high efficiency. rsc.org This compound serves as a core structure that can be further functionalized to create more complex ligands. The reaction between 4-fluorobenzyl azide and phenylacetylene, catalyzed by a ruthenium complex, proceeds smoothly to yield the desired triazole. rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Fluorobenzyl azide | Phenylacetylene | RuH2(CO)(PPh3)3 | 1-(4-Fluorobenzyl)-4-phenyl-1H-1,2,3-triazole | Not Specified | rsc.org |

The synthesis of the requisite 4-fluorobenzyl azide can be achieved from 4-fluorobenzyl bromide and sodium azide. rsc.org This straightforward preparation makes it a readily accessible building block for more complex syntheses.

Furthermore, the versatility of the azide-alkyne cycloaddition allows for the incorporation of the 4-fluorobenzenesulfonyl group into a wide array of molecular frameworks. By choosing appropriate alkyne coupling partners, ligands with tailored properties for specific biological targets can be constructed. For example, by using an alkyne-functionalized biomolecule, a molecular probe containing the 4-fluorobenzenesulfonyl moiety can be synthesized for applications in chemical biology and molecular imaging.

The development of radiolabeled molecular probes is another area where azides, such as 4-[18F]fluorobenzylazide, play a crucial role. nih.gov These probes are invaluable for in vivo imaging techniques like Positron Emission Tomography (PET). The synthesis involves the conjugation of the radiolabeled azide with an alkyne-modified targeting vector, such as an aptamer, via CuAAC. nih.gov This highlights the potential for developing PET imaging agents derived from this compound for diagnostic purposes.

The following table summarizes the synthesis of a key intermediate, 4-fluorobenzyl azide.

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Fluorobenzyl bromide | NaN3 | 4-Fluorobenzyl azide | 87% | rsc.org |

Advanced Spectroscopic and Analytical Characterization Techniques for Probing 4 Fluorobenzenesulfonyl Azide Reactivity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for probing the structure and electronic environment of molecules in solution. For reactions involving 4-fluorobenzenesulfonyl azide (B81097), various NMR active nuclei, particularly ¹⁹F, ¹H, and ¹³C, offer complementary information essential for a comprehensive analysis.

The fluorine-19 (¹⁹F) nucleus is exceptionally well-suited for NMR studies due to its 100% natural abundance, high gyromagnetic ratio, and a nuclear spin of ½, making it a highly sensitive probe. wikipedia.org A key advantage of ¹⁹F NMR is its vast chemical shift range, which spans approximately 800 ppm, rendering it highly sensitive to subtle changes in the local electronic environment. wikipedia.org

In the context of 4-fluorobenzenesulfonyl azide, the ¹⁹F NMR signal of the fluorine atom attached to the aromatic ring serves as a sensitive reporter. Any chemical transformation of the azide group that alters the electron density on the benzenesulfonyl moiety will induce a measurable perturbation in the ¹⁹F chemical shift. For instance, the conversion of the azide to a sulfonamide or other derivatives changes the inductive and resonance effects on the aromatic ring, which is directly reflected in the upfield or downfield shift of the fluorine signal. This sensitivity allows researchers to monitor reaction progress and gain mechanistic insights by observing changes in the fluorine's electronic surroundings. The chemical shift of fluorine in related substituted benzenesulfonyl fluorides illustrates this sensitivity to the electronic nature of the para-substituent. rsc.org

| Compound Name | Para-Substituent | ¹⁹F Chemical Shift (δ, ppm) of SO₂F | Solvent |

|---|---|---|---|

| 4-Nitrobenzenesulfonyl fluoride (B91410) | -NO₂ | 65.47 | CD₂Cl₂ |

| 4-Cyanobenzenesulfonyl fluoride | -CN | 65.23 | CD₂Cl₂ |

| 4-Fluorobenzenesulfonyl fluoride | -F | 66.09 | CD₂Cl₂ |

| 4-Methylbenzenesulfonyl fluoride | -CH₃ | 65.67 | CD₂Cl₂ |

| 4-Methoxybenzenesulfonyl fluoride | -OCH₃ | 65.96 | CD₃CN |

| 4-Aminobenzenesulfonyl fluoride | -NH₂ | 67.87 | CD₂Cl₂ |

Note: The data illustrates the sensitivity of the fluorine atom attached to the sulfur (in the SO₂F group), which is analogous to how the fluorine on the aromatic ring of this compound would report on changes at the para-position (the SO₂N₃ group).

While ¹⁹F NMR is a specialized tool for monitoring the fluorine atom, proton (¹H) and carbon-13 (¹³C) NMR are indispensable for the complete structural determination of the often complex products derived from this compound reactions. nih.gov

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. Chemical shifts indicate the electronic environment of the protons, spin-spin coupling patterns reveal neighboring protons, and signal integration provides the relative number of protons. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of a molecule. Each unique carbon atom typically gives a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment (e.g., aromatic, aliphatic, carbonyl). umich.edu

Together, these techniques allow for the unambiguous assignment of the molecular structure of reaction products. For example, in the synthesis of proline-derived sulfonamides from sulfonyl azides, ¹H and ¹³C NMR were used to confirm the final structure by identifying all proton and carbon signals and their correlations. nih.gov

| Technique | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | 7.87–7.68 (m, 2H) | Aromatic protons ortho to SO₂ group |

| 7.21–7.04 (m, 2H) | Aromatic protons meta to SO₂ group | |

| 4.44–4.30 (m, 2H) | -OCH₂- of chloroethyl group | |

| 4.22 (dd, 1H) | α-proton of proline ring | |

| 3.86 (s, 3H) | Methoxy (-OCH₃) protons | |

| 3.85–3.81 (m, 2H) | -CH₂Cl of chloroethyl group | |

| 3.37–1.55 (m, 6H) | Remaining proline and chloroethyl protons | |

| ¹³C NMR (101 MHz, DMSO-d₆) | 171.9 | Carbonyl carbon (C=O) |

| 163.2, 129.9, 129.3, 115.0 | Aromatic carbons | |

| 65.0 | -OCH₂- of chloroethyl group | |

| 60.7 | α-carbon of proline ring | |

| 56.1 | Methoxy (-OCH₃) carbon | |

| 48.8, 42.9, 30.9, 24.6 | Remaining proline and chloroethyl carbons |

Mass Spectrometry for Reaction Pathway Interrogation and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of reaction products and intermediates. High-Resolution Mass Spectrometry (HRMS) provides exceptionally accurate mass measurements, which allows for the determination of a molecule's elemental formula, serving as definitive evidence for its identity. rsc.org

In studies of this compound reactivity, MS is used to:

Confirm Product Identity: By comparing the experimentally measured mass with the calculated mass for a proposed structure, researchers can verify the outcome of a reaction. rsc.org

Identify Intermediates: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to analyze a reaction mixture over time, allowing for the detection of transient intermediates. This information is invaluable for piecing together the step-by-step mechanism of a reaction. nih.gov

| Compound Formula | Ion Type | Calculated m/z | Observed m/z |

|---|---|---|---|

| C₁₇H₁₅FN₆O₉S | [M+H]⁺ | 499.0678 | 499.0671 |

| C₁₈H₁₅FN₆O₇S | [M+H]⁺ | 479.0780 | 479.0770 |

| C₇H₆FNO₃S | [M+H]⁺ | 204.0125 | 204.0125 |

Infrared (IR) and Raman Spectroscopy for Azide Group Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying functional groups within a molecule. nih.gov They are particularly useful for monitoring reactions involving the azide moiety of this compound.

The azide group (–N₃) has a characteristic and intense asymmetric stretching vibration that appears in a relatively uncluttered region of the IR spectrum, typically between 2100 and 2160 cm⁻¹. researchcommons.org This strong absorption band serves as a clear diagnostic marker for the presence of the azide. The progress of a reaction involving this compound can be easily followed by monitoring the disappearance of this peak. Concurrently, the appearance of new bands corresponding to the product's functional groups (e.g., N–H stretches in a sulfonamide, typically around 3200-3400 cm⁻¹) confirms the transformation. researchcommons.orgorgsyn.org

Raman spectroscopy is a complementary technique to IR spectroscopy. nih.govrsc.org It measures the inelastic scattering of light and operates under different quantum mechanical selection rules. While the azide asymmetric stretch is also Raman active, other vibrations, such as symmetric stretches or those of non-polar bonds, may be more prominent in the Raman spectrum. Using both techniques provides a more complete vibrational analysis of the reactant and its derivatives. nih.gov

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Azide (R-N₃) | Asymmetric Stretch | 2100 - 2160 | researchcommons.org |

| Sulfonamide (R-SO₂NH-R') | N-H Stretch | 3200 - 3400 | orgsyn.org |

| Sulfonyl (R-SO₂-R') | Asymmetric & Symmetric S=O Stretch | 1300 - 1350 & 1140 - 1180 | orgsyn.org |

| Amide (R-C(=O)NH-R') | C=O Stretch | 1630 - 1680 | orgsyn.org |

| Aromatic C-H | Stretch | 3000 - 3100 | researchcommons.org |

X-ray Crystallography of Derivatives for Absolute Structure Determination

While NMR and MS provide powerful evidence for molecular structure, X-ray crystallography offers the ultimate, unambiguous determination of a molecule's three-dimensional arrangement in the solid state. This technique is considered the gold standard for absolute structure confirmation. mdpi.com

The method involves irradiating a single, well-ordered crystal of a compound with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. This yields accurate data on bond lengths, bond angles, and torsional angles. researchgate.net

For reactions involving this compound, obtaining a suitable crystal of a stable derivative is often a key final step in characterizing a novel product. The resulting crystal structure provides irrefutable proof of its constitution and stereochemistry, resolving any ambiguities that may remain from spectroscopic data. Furthermore, the analysis can reveal details about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the solid state. mdpi.comdntb.gov.ua

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.2351(1) |

| b (Å) | 26.0156(4) |

| c (Å) | 12.4864(2) |

| β (°) | 93.243(2) |

| Volume (ų) | 2022.17(6) |

Future Research Directions and Emerging Opportunities for 4 Fluorobenzenesulfonyl Azide

Exploration of Novel Catalytic Systems for Azide (B81097) Reactivity Enhancement

The development of new catalytic systems is paramount to enhancing the reactivity and expanding the synthetic utility of 4-fluorobenzenesulfonyl azide. While transition metal catalysis has been instrumental in harnessing the reactivity of sulfonyl azides for C-H functionalization, future research will likely focus on several key areas:

Earth-Abundant Metal Catalysis: A shift towards the use of more sustainable and cost-effective catalysts based on earth-abundant metals such as iron, copper, and manganese is anticipated. These catalysts could offer alternative reactivity profiles and reduce the environmental impact of synthetic processes.

Cooperative Catalysis: The design of bimetallic or metal-ligand cooperative catalytic systems could unlock novel reaction pathways. By combining the unique properties of different metals or by designing ligands that actively participate in the reaction, it may be possible to achieve unprecedented levels of selectivity and efficiency in transformations involving this compound.

Frustrated Lewis Pair (FLP) Catalysis: The application of FLPs, which consist of a bulky Lewis acid and a bulky Lewis base that cannot form a classical adduct, could provide a metal-free approach to activating the azide moiety. This strategy could be particularly useful for promoting novel cycloaddition or insertion reactions.

A comparative look at established and emerging catalytic systems is presented in Table 1.

| Catalyst Type | Metal Center(s) | Typical Reactions Promoted with Sulfonyl Azides | Potential Advantages of Future Systems |

| Established | Rhodium, Iridium, Ruthenium, Cobalt | C-H Amination/Amidation | High efficiency and selectivity |

| Emerging | Iron, Copper, Manganese | C-H Functionalization, Cycloadditions | Lower cost, reduced toxicity, improved sustainability |

| Conceptual | Bimetallic systems, Metal-Ligand Cooperative Complexes, Frustrated Lewis Pairs | Novel insertion reactions, asymmetric transformations | Unprecedented reactivity, enhanced stereocontrol, metal-free options |

Development of Photoredox and Electrochemical Approaches for Controlled Transformations

Photoredox and electrochemical methods offer powerful tools for generating highly reactive intermediates under mild conditions, and their application to the chemistry of this compound is a burgeoning area of research. These approaches provide precise control over reaction initiation and termination, often leading to unique selectivities compared to traditional thermal methods.

Future research in this domain is expected to focus on:

Generation of Sulfonylimidoyl Radicals: Photoredox catalysis can be employed to generate sulfonylimidoyl radicals from this compound. These versatile intermediates can participate in a variety of transformations, including alkene and alkyne functionalization, as well as C-H abstraction/functionalization sequences.

Electrochemical Synthesis of Heterocycles: Electrochemical methods can be utilized to trigger the cyclization of substrates bearing a sulfonyl azide moiety. This approach could provide a green and efficient route to a wide range of nitrogen-containing heterocyclic compounds.

Dual Catalytic Systems: The combination of photoredox or electrochemistry with another catalytic cycle, such as transition metal catalysis, could enable novel and complex transformations that are not accessible through a single catalytic manifold.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms presents a significant opportunity to enhance safety, efficiency, and reproducibility in organic synthesis. mdpi.com The hazardous nature of azides, particularly on a large scale, makes flow chemistry an attractive alternative to batch processing, as it allows for the in-situ generation and immediate consumption of reactive intermediates in a controlled and contained environment. mdpi.com

Key areas for future development include:

On-Demand Generation: Flow reactors can be designed for the on-demand synthesis of this compound from its precursors, such as 4-fluorobenzenesulfonyl chloride and an azide source. This would eliminate the need for storage of the potentially unstable azide compound.

Automated Library Synthesis: Automated synthesis platforms can be programmed to perform a series of reactions using this compound as a key building block. synplechem.combohrium.comsigmaaldrich.com This would enable the rapid generation of diverse compound libraries for high-throughput screening in drug discovery and materials science. synplechem.combohrium.comsigmaaldrich.com

Process Optimization and Scale-Up: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, facilitating rapid process optimization. Furthermore, scaling up reactions in flow is often more straightforward and safer than in batch.

Discovery of Unprecedented Chemical Transformations and Reaction Pathways

The unique electronic properties of this compound, conferred by the electron-withdrawing fluorine atom and the sulfonyl group, suggest that it may participate in yet-to-be-discovered chemical transformations. Future research will aim to uncover these novel reaction pathways, expanding the synthetic chemist's toolkit.

Potential areas of exploration include:

Novel Multicomponent Reactions: The development of new multicomponent reactions where this compound acts as a key reactive partner could lead to the efficient construction of complex molecular architectures from simple starting materials. For instance, its role as an electrophile in reactions like the Van Leusen multicomponent transformation could be further explored. scispace.comfigshare.com

Rearrangement and Fragmentation Reactions: Under specific catalytic or photolytic conditions, this compound could undergo novel rearrangement or fragmentation reactions, leading to the formation of unexpected and potentially valuable products. The transformation of aryl azides into aminopyridines under photolytic conditions is an example of such a profound structural rearrangement. nih.gov

Insertion into New Bond Types: While the insertion of the nitrene derived from sulfonyl azides into C-H bonds is well-established, research into the insertion into other bond types, such as C-C, C-O, or C-S bonds, could lead to groundbreaking synthetic methodologies.

Application in Multi-Dimensional Chemical Space Exploration and High-Throughput Synthesis

The drive to explore vast regions of chemical space for the identification of new bioactive molecules and functional materials necessitates the development of robust and versatile building blocks for high-throughput synthesis. This compound is well-suited for this purpose due to its predictable reactivity and the prevalence of the fluorosulfonyl motif in pharmaceuticals.

Future opportunities in this area include:

"Click" Chemistry and Bioorthogonal Labeling: The azide functionality in this compound can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This allows for its efficient conjugation to a wide range of molecules, including biomolecules for labeling and imaging applications.

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry: The sulfonyl fluoride moiety, which can be derived from the corresponding azide, is a key component of SuFEx chemistry. nih.gov This powerful click reaction allows for the rapid and efficient connection of molecular fragments, making it ideal for the high-throughput synthesis of compound libraries. nih.gov

Combinatorial Library Synthesis: By combining this compound with a diverse set of reaction partners in a combinatorial fashion, it is possible to rapidly generate large libraries of novel compounds. nih.govresearchgate.net These libraries can then be screened for desirable biological or material properties, accelerating the discovery process. nih.govresearchgate.net

The potential applications in high-throughput synthesis are summarized in Table 2.

| High-Throughput Strategy | Role of this compound | Potential Outcome |

| Click Chemistry (CuAAC) | Azide component for cycloaddition with alkynes. | Rapid synthesis of 1,2,3-triazole-containing compounds for biological screening or materials applications. |

| SuFEx Chemistry | Precursor to the sulfonyl fluoride hub for connecting molecular fragments. | Efficient generation of diverse libraries of sulfonamides and related structures for drug discovery. nih.gov |

| Combinatorial Synthesis | Versatile building block for a variety of chemical transformations. | Exploration of large and diverse regions of chemical space to identify novel lead compounds. |

Q & A

Basic: What synthetic routes are available for 4-fluorobenzenesulfonyl azide, and how can reaction conditions be optimized for high yields?

The synthesis typically involves diazotization of 4-fluorobenzenesulfonamide derivatives. A common precursor is 4-fluorobenzenesulfonyl chloride, which reacts with sodium azide under controlled conditions. Critical parameters include:

- Temperature : Maintaining sub-0°C conditions to prevent premature decomposition of the azide group.

- Solvent : Anhydrous solvents like dichloromethane or acetonitrile minimize side reactions.

- Stoichiometry : Excess sodium azide (1.5–2.0 eq) ensures complete conversion .

Yield optimization requires monitoring via TLC or NMR to confirm intermediate formation. Post-synthesis purification via recrystallization (e.g., using ethyl acetate/hexane) enhances purity (>95%) .